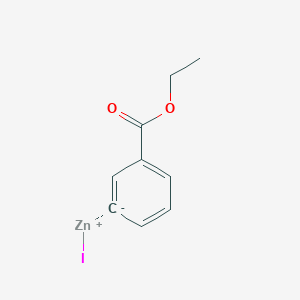

3-(Ethoxycarbonyl)phenylzinc iodide

Description

Properties

IUPAC Name |

ethyl benzoate;iodozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9O2.HI.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h3-4,6-7H,2H2,1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTSJWIWLNBYJL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C[C-]=C1.[Zn+]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the properties of 3-(Ethoxycarbonyl)phenylzinc iodide?

An In-depth Technical Guide to 3-(Ethoxycarbonyl)phenylzinc Iodide

Abstract

Organozinc reagents represent a cornerstone in modern synthetic chemistry, offering a unique balance of reactivity and functional group tolerance.[1][2][3] Among these, this compound has emerged as a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its properties, synthesis, handling, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. Authored for researchers, scientists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights to facilitate its effective and safe utilization in the laboratory.

Introduction to this compound

This compound, an organozinc halide, belongs to the heteroleptic class of organozinc compounds (RZnX).[3] These reagents are prized for their moderate reactivity, which allows for exceptional tolerance of sensitive functional groups like esters, nitriles, and ketones—a significant advantage over their more reactive Grignard or organolithium counterparts.[1][4]

The primary utility of this compound lies in its function as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling.[5][6][7] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] The presence of the ethoxycarbonyl group makes this reagent particularly useful for introducing a substituted phenyl ring that can be further elaborated, positioning it as a key intermediate in multi-step syntheses.

Physicochemical and Structural Properties

The essential properties of this compound are summarized below. It is most commonly supplied and used as a solution in an ethereal solvent like tetrahydrofuran (THF), as the isolated solid can be difficult to handle and store.[8][9]

| Property | Value | Source(s) |

| Chemical Name | This compound | [8] |

| Synonyms | Ethyl 3-(iodozincio)benzoate | [8][10] |

| CAS Number | 282727-18-8 | [8][9][11] |

| Molecular Formula | C₉H₉IO₂Zn | [8][9][11] |

| Molecular Weight | 341.46 g/mol | [8][9] |

| Typical Form | 0.5 M solution in Tetrahydrofuran (THF) | [8][9] |

| Storage Temperature | 2–8°C | [8][12] |

Structural Representation

The structure consists of a phenyl ring substituted at the meta-position with an ethoxycarbonyl group and an iodo-zinc moiety.

Caption: Structure of this compound.

Synthesis and Handling

Synthesis via Direct Zinc Insertion

The most common and functionally tolerant method for preparing arylzinc reagents is the direct oxidative addition of zinc metal into the corresponding aryl iodide.[7] The use of highly activated zinc, such as Rieke® Zinc, or the activation of zinc powder with agents like lithium chloride (LiCl) is crucial for achieving high yields and reasonable reaction times.[4][13][14] LiCl is believed to aid the process by facilitating the solubilization of the organozinc species from the metal surface.[14]

The synthesis starts from the commercially available precursor, ethyl 3-iodobenzoate.[10][15]

Caption: General workflow for synthesizing arylzinc iodide.

Protocol: Preparation of this compound Solution (0.5 M in THF)

Disclaimer: This protocol is intended for experienced chemists. All operations must be performed under a dry, inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.[16]

Materials:

-

Ethyl 3-iodobenzoate (1.0 equiv)[10]

-

Zinc powder (<10 micron, >98%) (1.5 equiv)

-

Lithium chloride (anhydrous) (1.0 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Iodine (catalytic amount for activation)

Procedure:

-

Zinc Activation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add zinc powder. Heat gently under high vacuum to remove adsorbed water, then cool to room temperature under argon. Add a crystal of iodine and stir until the color dissipates.[14]

-

Reagent Setup: Add anhydrous LiCl to the flask containing the activated zinc.[13] Evacuate and backfill with argon three times.

-

Solvent Addition: Add anhydrous THF via cannula to achieve the desired final concentration (e.g., to make a 0.5 M solution).

-

Precursor Addition: Slowly add ethyl 3-iodobenzoate to the stirred suspension of zinc and LiCl in THF. An exotherm may be observed; maintain the internal temperature below 40°C using a water bath if necessary.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 2-12 hours. The reaction progress can be monitored by quenching an aliquot with I₂ and analyzing by GC-MS to observe the disappearance of the starting material.

-

Isolation: Once the reaction is complete, stop stirring and allow the excess zinc powder to settle. Carefully transfer the supernatant solution containing the organozinc reagent to a clean, dry, argon-flushed storage flask via cannula filtration.[17]

-

Quantification: The concentration of the organozinc solution should be determined by titration before use.

Reactivity and Mechanistic Insights

The carbon-zinc bond is highly polarized, rendering the carbon atom nucleophilic, yet it is less reactive than corresponding organolithium or organomagnesium compounds.[2][3] This attenuated reactivity is the source of its high functional group tolerance.

The Negishi Cross-Coupling Reaction

The premier application for this compound is the Negishi cross-coupling, a palladium-catalyzed reaction that couples the organozinc reagent with an organic halide (R-X).[5][6] The reaction is valued for its broad scope and mild conditions.

The catalytic cycle generally involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The organozinc reagent transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.[5]

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Applications in Organic Synthesis

This compound is a versatile reagent for constructing biaryl systems and other complex structures. For example, it can be coupled with various aryl or heteroaryl halides to synthesize precursors for active pharmaceutical ingredients (APIs).

Protocol: Palladium-Catalyzed Negishi Coupling with an Aryl Bromide

Materials:

-

Solution of this compound in THF (1.2 equiv)

-

Aryl bromide (e.g., 4-bromoanisole) (1.0 equiv)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (1-5 mol%)

-

Anhydrous THF

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under argon, add the aryl bromide and the palladium catalyst.

-

Solvent Addition: Add anhydrous THF to dissolve the solids.

-

Reagent Addition: Slowly add the solution of this compound via syringe to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at room temperature or heat to 50-60°C until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature. Quench carefully by slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Safety and Handling

Organozinc reagents and their precursors require careful handling due to their reactivity and potential hazards.[18]

-

Air and Moisture Sensitivity: this compound is sensitive to air and moisture and must be handled under an inert atmosphere at all times.[2][3][19] Exposure to air can lead to degradation and loss of reactivity, while contact with water can cause a violent reaction.[20]

-

Pyrophoric Nature: While organozinc halides are generally less pyrophoric than dialkylzinc compounds, they should still be treated as potentially pyrophoric, especially if solvent evaporates.[3][20]

-

Solvent Hazards: The reagent is typically supplied in THF, which is a highly flammable liquid.[12] Ensure all operations are conducted away from ignition sources in a well-ventilated chemical fume hood.[18][20]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile or neoprene).[18][20][21]

-

Spill Management: In case of a spill, do not use water. Smother small spills with dry sand, sodium carbonate, or an appropriate powder-based extinguishing agent. Have a Class D fire extinguisher readily available.[20]

References

- Safety and Handling of Organometallic Compounds. Solubility of Things.

- Ethyl 3-iodobenzoate 98 58313-23-8. Sigma-Aldrich.

- Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018).

- Ethyl 3-Iodobenzoate | 58313-23-8. TCI EUROPE N.V.

- Ethyl 3-iodobenzoate 98 58313-23-8. Sigma-Aldrich.

- Navigating the Stability of Ethenylbenzene Organozinc Reagents: A Technical Guide. Benchchem.

- This compound Formula - 282727-18-8. ECHEMI.

- 3-Ethoxycarbonylphenylzinc iodide 0.5 M in Tetrahydrofuran | 282727-18-8. HLA72718.

- Ethyl 3-iodobenzoate | C9H9IO2 | CID 143542. PubChem - NIH.

- ORGANOMETALLIC COMPOUND, POISONOUS, N.O.S. CAMEO Chemicals - NOAA.

- Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. Organic Process Research & Development - ACS Publications. (2024).

- Organic Syntheses Procedure. Organic Syntheses.

- Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. MDPI.

- Directed Ortho Insertion (DoI): A New Approach to Functionalized Aryl and Heteroaryl Zinc Reagents. Journal of the American Chemical Society.

- Negishi coupling. Wikipedia.

- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online. (2022).

- Negishi Coupling. Organic Chemistry Portal.

- Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Organic Chemistry Portal.

- Ethyl 3-iodobenzoate. CymitQuimica.

- Organozinc chemistry. Wikipedia.

- 4-(Ethoxycarbonyl)phenylzinc iodide 0.5M tetrahydrofuran 131379-16-3. Sigma-Aldrich.

- Organozinc Reagents. Sigma-Aldrich.

- Organic Syntheses Procedure. Organic Syntheses.

- Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Organic Chemistry Portal.

- Organic Chemistry. Colorado College. (2016).

- Application Notes and Protocols: Negishi Cross-Coupling Reactions with Functionalized Organozinc Reagents. Benchchem.

- This compound solution. CHEMICAL POINT.

- Generation of Organozinc Reagents by Nickel Diazadiene Complex Catalyzed Zinc Insertion into Aryl Sulfonates. PMC - NIH.

- Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 4. 有機亜鉛試薬 [sigmaaldrich.com]

- 5. Negishi coupling - Wikipedia [en.wikipedia.org]

- 6. Negishi Coupling [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. echemi.com [echemi.com]

- 9. biosynth.com [biosynth.com]

- 10. Ethyl 3-Iodobenzoate | 58313-23-8 | TCI EUROPE N.V. [tcichemicals.com]

- 11. chemicalpoint.eu [chemicalpoint.eu]

- 12. 4-(Ethoxycarbonyl)phenylzinc iodide 0.5M tetrahydrofuran 131379-16-3 [sigmaaldrich.com]

- 13. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 14. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ethyl 3-iodobenzoate 98 58313-23-8 [sigmaaldrich.com]

- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. solubilityofthings.com [solubilityofthings.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. artscimedia.case.edu [artscimedia.case.edu]

- 21. coloradocollege.edu [coloradocollege.edu]

Synthesis of 3-(Ethoxycarbonyl)phenylzinc iodide from aryl halides.

An In-depth Technical Guide for the Synthesis of 3-(Ethoxycarbonyl)phenylzinc Iodide from Aryl Halides

Abstract

Organozinc halides are indispensable reagents in modern organic synthesis, prized for their high functional group tolerance and utility in carbon-carbon bond formation, most notably the Negishi cross-coupling reaction.[1][2][3] This guide provides a comprehensive technical overview of the synthesis of this compound, a valuable building block in pharmaceutical and materials science research. We will delve into the mechanistic underpinnings of the reaction, present detailed, field-proven protocols, and discuss critical parameters for success, including zinc activation, reaction monitoring, and safe handling. This document is intended for researchers, chemists, and drug development professionals seeking to reliably prepare and utilize this versatile organometallic reagent.

Introduction: The Strategic Importance of Arylzinc Reagents

The synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs), often hinges on the strategic formation of carbon-carbon bonds.[4][5] While highly reactive organometallics like Grignard or organolithium reagents are powerful, their utility is often limited by their incompatibility with sensitive functional groups such as esters, nitriles, or ketones.[6] Organozinc reagents, being less reactive due to the more covalent nature of the carbon-zinc bond, elegantly circumvent this limitation.[7] This "tamed" reactivity allows for their preparation and subsequent reaction in the presence of a wide array of functionalities, making them ideal for late-stage functionalization in complex syntheses.

The target molecule, this compound[8], is of particular interest as it introduces a benzoate moiety, a common structural motif in drug candidates. Its synthesis via the direct insertion of zinc into an aryl halide is the most direct and atom-economical approach.[9][10]

Mechanistic Foundations: Beyond Simple Insertion

The formation of an arylzinc halide from an aryl iodide and zinc metal is not a simple surface reaction but a nuanced, multi-step process. A thorough understanding of this mechanism is paramount for troubleshooting and optimizing the synthesis. The process can be broken down into two primary, kinetically distinct steps: oxidative addition and solubilization.[9]

-

Oxidative Addition: The initial step involves the insertion of a zinc atom from the metal surface into the carbon-iodine bond of the aryl halide (ethyl 3-iodobenzoate). This forms a surface-bound organozinc intermediate (ArZnI). This step is often the rate-determining step, particularly for less reactive aryl halides.[9]

-

Solubilization: The newly formed ArZnI species resides on the heterogeneous zinc surface. For the reaction to proceed and for the reagent to be useful in solution, this intermediate must be desorbed from the surface. This solubilization step is critically accelerated by additives.[9]

The Critical Role of Zinc Activation and Additives

Commercially available zinc dust is typically coated with a passivating layer of zinc oxide, which severely impedes the oxidative addition step.[10] Therefore, activation is essential.

-

Chemical Activation: Methods involving reagents like 1,2-dibromoethane and trimethylsilyl chloride (TMSCl) are effective for cleaning the zinc surface.[1]

-

Rieke® Zinc: A highly reactive, fine powder form of zinc with a high surface area can be generated by reducing a zinc salt (e.g., ZnCl₂) with an alkali metal like lithium or potassium.[6] This form of zinc reacts readily even with less reactive organic halides under mild conditions.[6]

-

Lithium Chloride (LiCl): The Key to Solubilization: The groundbreaking work by Knochel demonstrated that the addition of LiCl dramatically accelerates the formation of soluble organozinc reagents in ethereal solvents like tetrahydrofuran (THF).[11] LiCl does not primarily act on the zinc surface itself; rather, its role is to facilitate the second step: solubilization.[9] It coordinates to the surface-bound ArZnI, forming a soluble organozincate complex (e.g., [ArZnICl]⁻Li⁺), which readily diffuses into the solution.[9][12] This clears the metallic surface, allowing for continuous oxidative addition. This discovery obviated the need for high-boiling polar aprotic solvents like DMSO or DMA, which were previously required but presented challenges in purification and substrate compatibility.[9]

Figure 1: The dual role of oxidative addition and LiCl-mediated solubilization in the formation of arylzinc reagents.

Experimental Protocol: Direct Insertion Method

This protocol details the reliable synthesis of this compound using commercially available zinc dust activated by LiCl, adapted from the robust methods developed by Knochel and coworkers.[11]

Materials and Reagents

| Reagent | Formula | M.W. | CAS No. | Typical Quantity (for 10 mmol scale) | Notes |

| Ethyl 3-iodobenzoate | C₉H₉IO₂ | 276.07 | 58313-23-8 | 2.76 g (10.0 mmol, 1.0 eq.) | Starting aryl halide.[13] Ensure it is pure and dry. |

| Zinc Dust (<10 µm) | Zn | 65.38 | 7440-66-6 | 1.31 g (20.0 mmol, 2.0 eq.) | Use fine powder for higher surface area. |

| Lithium Chloride | LiCl | 42.39 | 7447-41-8 | 0.42 g (10.0 mmol, 1.0 eq.) | Must be anhydrous. Dry in an oven (e.g., 150°C) under vacuum overnight. |

| Iodine | I₂ | 253.81 | 7553-56-2 | ~25 mg (0.1 mmol, 0.01 eq.) | Used as an indicator for activation. |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | 10 mL | Must be anhydrous. Distill from Na/benzophenone or use a solvent purification system.[14] |

Step-by-Step Methodology

Strict anhydrous and inert atmosphere techniques (Schlenk line or glovebox) are required throughout this procedure. [1]

-

Flask Preparation and Zinc Activation:

-

To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add zinc dust (2.0 eq.) and anhydrous lithium chloride (1.0 eq.).

-

Secure the flask to a Schlenk line, evacuate, and backfill with argon or nitrogen gas (repeat this cycle 3 times).

-

With a gentle positive pressure of inert gas, add a crystal of iodine. The flask can be gently warmed with a heat gun until purple iodine vapors are observed, which will then dissipate as the iodine reacts with the zinc surface. This is a visual confirmation of activation.

-

Allow the flask to cool to room temperature.

-

-

Reagent Preparation and Addition:

-

In a separate dry flask, dissolve ethyl 3-iodobenzoate (1.0 eq.) in anhydrous THF (10 mL).

-

Using a syringe, add approximately 10% of the ethyl 3-iodobenzoate solution to the stirring suspension of activated zinc/LiCl.

-

-

Initiation and Reaction:

-

Gently warm the flask with a heat gun or place it in a water bath at ~35-40°C. The reaction is slightly exothermic, and initiation is often indicated by a gentle reflux or a temperature rise that persists after removing the heat source.

-

Once initiation is confirmed, add the remaining ethyl 3-iodobenzoate solution dropwise over 20-30 minutes, maintaining a gentle reaction temperature (not exceeding 45°C).

-

After the addition is complete, allow the reaction to stir at room temperature.

-

-

Monitoring and Completion:

-

The reaction progress can be monitored by taking small aliquots (~0.1 mL) via syringe, quenching them with a saturated NH₄Cl solution, extracting with ethyl acetate, and analyzing the organic layer by GC or ¹H NMR to observe the disappearance of the starting material.

-

The reaction is typically complete within 2-4 hours. The resulting mixture will be a dark grey suspension. Allow the excess zinc to settle. The supernatant contains the desired this compound solution.

-

Figure 2: Step-by-step experimental workflow for the synthesis of this compound.

Quantification of the Reagent

Before use in a subsequent reaction, it is crucial to determine the molarity of the prepared organozinc solution. Iodine titration is a reliable method.[14]

-

Accurately weigh a sample of iodine (~25 mg) into a dry flask and dissolve it in anhydrous THF (2-3 mL).

-

Slowly add the prepared organozinc solution dropwise from a 1.00 mL syringe until the brown/purple color of the iodine is completely discharged.

-

Record the volume of the organozinc solution added. The molarity can be calculated based on the 1:1 stoichiometry between ArZnI and I₂.

Application in Negishi Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Negishi cross-coupling reactions to form C(sp²)-C(sp²) bonds.[2]

Example Reaction: Coupling with 4-bromotoluene

(Self-generated image of a chemical reaction)

A typical procedure involves adding a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to a solution of the aryl bromide partner (e.g., 4-bromotoluene, 1.0 eq.) in THF, followed by the dropwise addition of the previously prepared and titrated this compound solution (1.1-1.2 eq.). The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.

Safety and Handling

-

Inert Atmosphere: Organozinc reagents are sensitive to air and moisture and must be handled under an inert atmosphere (argon or nitrogen).[15] While generally less pyrophoric than their dialkylzinc counterparts, care should be taken to avoid exposure to the atmosphere.[1]

-

Solvent Safety: Anhydrous THF can form explosive peroxides. Always use freshly distilled or inhibitor-free solvent from a purification system.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves (e.g., nitrile gloves) when handling chemicals.[16] All operations should be performed in a well-ventilated fume hood.

-

Quenching: Unused organozinc reagent should be quenched carefully by slow, dropwise addition to a stirring solution of isopropanol or saturated aqueous ammonium chloride behind a blast shield.

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Reaction fails to initiate | - Inactive zinc surface (oxide layer).- Wet solvent or reagents.- Insufficient initial heating. | - Ensure zinc is a fine powder; consider fresh bottle or pre-activation.- Use rigorously dried THF and LiCl.- Gently warm the initial mixture to 35-40°C until exotherm is observed. |

| Low Yield of Organozinc Reagent | - Incomplete reaction.- Poor quality aryl iodide.- Insufficient LiCl. | - Extend reaction time and monitor by GC/NMR.- Purify the ethyl 3-iodobenzoate before use.- Ensure LiCl is anhydrous and used in stoichiometric amounts. |

| Inconsistent results in subsequent coupling | - Inaccurate titration of the organozinc solution.- Degradation of the reagent upon storage. | - Perform titration carefully before each use.- Use the organozinc reagent immediately after preparation for best results. |

Conclusion

The synthesis of this compound via direct zinc insertion is a robust and highly valuable procedure for synthetic chemists. By understanding the critical roles of zinc activation and LiCl-mediated solubilization, and by employing rigorous anhydrous and inert atmosphere techniques, researchers can reliably prepare this functionalized arylzinc reagent. Its excellent functional group tolerance makes it a superior choice over more reactive organometallics for applications in multi-step synthesis, particularly within the demanding landscape of drug discovery and development.

References

-

Blum, S. A., et al. (2022). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. The Journal of Organic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Organozinc chemistry. Retrieved from: [Link]

-

ACS Publications. (2022). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. The Journal of Organic Chemistry. Available at: [Link]

-

Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006). Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition, 45(36), 6040-6044. Available at: [Link]

-

Slideshare. (n.d.). Organozinc compounds. Retrieved from: [Link]

-

ResearchGate. (n.d.). Arylzinc Halides by Silver Catalyzed Zinc Insertion into Aryl Iodides. Retrieved from: [Link]

-

Chemistry LibreTexts. (2023). Organozinc Chemistry. Retrieved from: [Link]

-

MDPI. (n.d.). Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. Retrieved from: [Link]

-

Wikipedia. (n.d.). Negishi coupling. Retrieved from: [Link]

-

ResearchGate. (2023). Structure–Reactivity Relationship of Organozinc and Organozincate Reagents: Key Elements towards Molecular Understanding. Retrieved from: [Link]

-

Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Retrieved from: [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF AIR- AND MOISTURE-STABLE ARYL- AND HETEROARYLZINC PIVALATES AND THEIR APPLICATION IN NEGISHI CROSS-COUPLING REACTIONS. Retrieved from: [Link]

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from: [Link]

-

Koszinowski, K., & Böhrer, P. (2012). Formation of Organozincate Anions in LiCl-Mediated Zinc Insertion Reactions. Organometallics, 31(9), 3743–3753. Available at: [Link]

-

Gosmini, C., Rollin, Y., Nédélec, J. Y., & Périchon, J. (2000). New Efficient Preparation of Arylzinc Compounds from Aryl Halides Using Cobalt Catalysis and Sacrificial Anode Process. The Journal of Organic Chemistry, 65(19), 6024–6026. Available at: [Link]

-

Agilent. (2015). Safety data sheet. Retrieved from: [Link]

-

ResearchGate. (2018). Negishi coupling reactions with [11C]CH3I: a versatile method for efficient 11C–C bond formation. Retrieved from: [Link]

-

Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. Available at: [Link]

-

ChemWhat. (n.d.). ETHYL 3-IODOBENZOATE CAS#: 58313-23-8. Retrieved from: [Link]

-

Chemistry LibreTexts. (2020). Safety. Retrieved from: [Link]

-

ResearchGate. (n.d.). Generation of arylzinc reagents through an iodine–zinc exchange reaction promoted by a non-metallic organic superbase. Retrieved from: [Link]

-

MDPI. (n.d.). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Retrieved from: [Link]

- Google Patents. (2013). US20130109876A1 - Process for the preparation of organozinc halides.

-

Du-Cauchon, B., et al. (2021). Multicomponent synthesis of α-branched amines using organozinc reagents generated from alkyl bromides. Beilstein Journal of Organic Chemistry, 17, 2686–2693. Available at: [Link]

-

MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from: [Link]

Sources

- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 2. Negishi coupling - Wikipedia [en.wikipedia.org]

- 3. Negishi Coupling [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organozinc compounds | PPTX [slideshare.net]

- 8. echemi.com [echemi.com]

- 9. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US20130109876A1 - Process for the preparation of organozinc halides - Google Patents [patents.google.com]

- 11. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. biosynth.com [biosynth.com]

- 14. Multicomponent synthesis of α-branched amines using organozinc reagents generated from alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Structure and Bonding of Arylzinc Iodide Compounds

Abstract

Arylzinc iodide reagents represent a cornerstone in modern synthetic chemistry, prized for their unique balance of reactivity and functional group tolerance. Their pivotal role, particularly in palladium- and nickel-catalyzed cross-coupling reactions, stems directly from their distinct structural and electronic properties. This guide provides an in-depth exploration of the fundamental principles governing the structure and bonding in arylzinc iodide compounds. We will dissect the synthetic methodologies, the dynamic nature of these species in solution as dictated by the Schlenk equilibrium, their aggregation states in the solid phase, and the nuanced characteristics of the carbon-zinc and zinc-iodine bonds. This analysis is supplemented with field-proven experimental protocols and mechanistic insights to provide researchers, scientists, and drug development professionals with a comprehensive and actionable understanding of these vital organometallic reagents.

Introduction: The Role of Arylzinc Reagents in Modern Synthesis

Organozinc compounds were the first organometallic compounds to be synthesized, with Edward Frankland's preparation of diethylzinc in 1848.[1][2] Despite this early discovery, their use was largely eclipsed by the advent of more reactive Grignard and organolithium reagents. However, the landscape of organometallic chemistry shifted with the development of transition-metal-catalyzed cross-coupling reactions. In this arena, the moderate reactivity of organozinc reagents, once seen as a drawback, became their greatest asset.

Arylzinc compounds exhibit remarkable chemoselectivity, tolerating a wide array of sensitive functional groups (e.g., esters, nitriles, ketones) that are incompatible with their more basic and nucleophilic organomagnesium or organolithium counterparts.[3][4][5] This property makes them indispensable in the complex, multi-step syntheses common in pharmaceutical and materials science. Arylzinc iodides (ArZnI), in particular, are common intermediates, often generated in situ for direct use in reactions such as the Nobel Prize-winning Negishi coupling.[6] Understanding their structure is not merely an academic exercise; it is the key to controlling their reactivity and optimizing synthetic outcomes.

Synthesis of Arylzinc Iodides: A Practical Overview

The generation of arylzinc iodide reagents can be accomplished through several distinct pathways, each with specific advantages and mechanistic considerations. The choice of method is often dictated by the substrate's functional groups, the desired purity of the reagent, and scalability.

Direct Oxidative Addition

The most direct and atom-economical method is the oxidative addition of metallic zinc into the carbon-iodine bond of an aryl iodide.[7][8] This heterogeneous reaction is notoriously sluggish and requires activation of the zinc surface to proceed efficiently.[9]

Mechanism and Activation: The process involves two key steps: (1) oxidative addition of the aryl iodide onto the zinc surface to form a surface-bound ArZnI intermediate, and (2) solubilization of this intermediate into the solvent.[9] Several strategies are employed to facilitate this process:

-

Chemical Activators: Treatment with reagents like 1,2-dibromoethane or trimethylsilyl chloride (TMSCl) can clean and activate the zinc surface.

-

Lithium Chloride (LiCl): The addition of LiCl, a protocol extensively developed by Knochel, is highly effective. Mechanistic studies using fluorescence microscopy have revealed that LiCl does not primarily accelerate the initial oxidative addition but dramatically enhances the solubilization of the organozinc species from the metal surface.[9] This prevents surface passivation and ensures a continuous reaction.

-

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also promote the reaction, likely by stabilizing the resulting organozinc species and aiding in their removal from the zinc surface.[9]

Transmetalation

Arylzinc reagents can be prepared by treating a more reactive organometallic species, such as an aryllithium or arylmagnesium compound, with a zinc halide salt (e.g., ZnI₂ or ZnCl₂). While effective, this method's functional group tolerance is limited by the initial, highly reactive organolithium or Grignard reagent.[4][10]

Iodine-Zinc Exchange

A milder alternative involves the exchange between an aryl iodide and a diorganozinc compound, such as diethylzinc (Et₂Zn).[4][11] This approach can offer excellent functional group compatibility but requires the prior preparation of the diorganozinc reagent.

Caption: Key synthetic pathways to arylzinc iodide reagents.

| Synthesis Method | Advantages | Disadvantages | Key Considerations |

| Direct Insertion | High atom economy, good functional group tolerance.[3] | Requires zinc activation, can be slow. | LiCl is a highly effective additive for improving rates and yields.[9] |

| Transmetalation | Often fast and high-yielding. | Limited by the functional group tolerance of the precursor (ArLi/ArMgX). | Best for aryl systems without sensitive electrophilic groups. |

| Iodine-Zinc Exchange | Very mild conditions, excellent functional group tolerance.[11] | Requires a stoichiometric diorganozinc reagent. | Useful for preparing highly functionalized arylzinc species. |

The Schlenk Equilibrium: A Dynamic Existence in Solution

In solution, organozinc halides do not exist as a single, static species. Instead, they are part of a dynamic equilibrium, known as the Schlenk equilibrium, which interconnects the arylzinc iodide (ArZnI) with its corresponding diarylzinc (Ar₂Zn) and zinc iodide (ZnI₂) species.[1][2][12]

2 ArZnI ⇌ Ar₂Zn + ZnI₂

The position of this equilibrium is profoundly influenced by the solvent, the presence of additives, and temperature.[12]

-

Solvent Effects: Coordinating solvents like tetrahydrofuran (THF) or diethyl ether solvate the zinc center, typically favoring the mixed organozinc halide (ArZnI) species.[12][13]

-

Precipitation: In some cases, the equilibrium can be deliberately driven to the right by adding a ligand like dioxane, which selectively precipitates the magnesium halide salt (in the analogous Grignard system), yielding a solution rich in the diorganomagnesium species.[12]

-

Additives: The presence of salts like LiCl can form ate-complexes (e.g., [ArZnICl]⁻Li⁺), further complicating the solution structure but often enhancing reactivity.[9][14]

The reactivity of the solution is a composite of all species present. The diarylzinc species (Ar₂Zn) is generally more nucleophilic than the arylzinc halide (ArZnI). Therefore, understanding and controlling the Schlenk equilibrium is critical for achieving reproducible results in synthetic applications.

Caption: The Schlenk equilibrium for arylzinc iodide in a coordinating solvent.

Structure and Bonding Characteristics

Solid-State Structures: A World of Aggregates

In the absence of strong coordinating solvents, organozinc halides tend to form complex aggregates in the solid state.[1][15] These structures are typically held together by bridging halide atoms, where the zinc center strives to achieve a more stable, higher coordination number (usually four). Common motifs include dimers, tetramers with cubane-like structures, or polymeric chains.[1]

The addition of strong Lewis bases, such as N,N,N',N'-tetramethylethylenediamine (TMEDA) or THF, can break down these aggregates.[1][3] This results in the crystallization of simpler, solvent-coordinated monomeric or dimeric species. In these complexes, the zinc atom typically adopts a distorted tetrahedral geometry, coordinated by the aryl group, the iodide, and two solvent molecules.[13]

The Carbon-Zinc (C-Zn) Bond

The C-Zn bond is best described as a polar covalent bond. The electronegativity difference between carbon (~2.55) and zinc (~1.65) imparts significant covalent character, making it less reactive than the more ionic C-Mg or C-Li bonds. This is the fundamental reason for the high functional group tolerance of organozinc reagents.[5] The typical C-Zn bond length is approximately 2.0 Å. The zinc atom's filled 3d shell means it cannot participate in dative π-bonding, and its two valence orbitals are typically involved in sp-hybridization in linear R₂Zn compounds or sp³-hybridization in tetracoordinate complexes.[15]

The Zinc-Iodine (Zn-I) Bond

The Zn-I bond is considerably more polar and labile than the C-Zn bond. In highly polar, coordinating solvents like DMF, theoretical and experimental studies suggest that the Zn-I bond can ionize, leading to the formation of solvated cationic organozinc species [ArZn(Solvent)ₙ]⁺ and an iodide anion I⁻.[16][17] This ionization can be promoted by Lewis basic additives and has significant implications for the reactivity and mechanism of reactions in polar media.

Application in Catalysis: The Negishi Cross-Coupling

The structural features of arylzinc iodides are perfectly suited for their role as nucleophiles in the Negishi cross-coupling reaction.[6] This palladium- or nickel-catalyzed reaction forms a new carbon-carbon bond between the aryl group of the organozinc reagent and an organic halide.

The catalytic cycle involves three key steps:

-

Oxidative Addition: The low-valent Pd(0) or Ni(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar'-X).

-

Transmetalation: The aryl group from the arylzinc reagent is transferred to the palladium center, displacing the halide and forming a diorganopalladium intermediate. The lability of the Zn-I bond and the stability of the C-Zn bond are crucial for this step to proceed efficiently.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final biaryl product and regenerating the active Pd(0) catalyst.

Caption: Simplified catalytic cycle for the Negishi cross-coupling reaction.

Experimental Protocol: LiCl-Mediated Synthesis of (4-methoxyphenyl)zinc iodide

This protocol describes a reliable, lab-scale synthesis via direct zinc insertion, adapted from methodologies reported by Knochel and others.[7][9]

Materials:

-

Anhydrous THF

-

Zinc dust (<325 mesh)

-

Anhydrous Lithium Chloride (LiCl)

-

4-iodoanisole

-

Iodine (a few crystals for activation)

-

Schlenk flask and standard air-free technique equipment

Procedure:

-

Flask Preparation: Under an argon atmosphere, add zinc dust (1.3 g, 20 mmol, 2.0 equiv.) and anhydrous LiCl (0.85 g, 20 mmol, 2.0 equiv.) to a 50 mL Schlenk flask equipped with a magnetic stir bar.

-

Zinc Activation: Heat the flask gently under vacuum with a heat gun for 5 minutes to drive off any adsorbed moisture, then backfill with argon. Add a single crystal of iodine; the color should fade upon stirring, indicating surface activation.

-

Reagent Addition: Add anhydrous THF (10 mL). To this stirring suspension, add 4-iodoanisole (2.34 g, 10 mmol, 1.0 equiv.) via syringe.

-

Reaction: Heat the reaction mixture to 50 °C. The reaction is exothermic and may require cooling to maintain the temperature. Monitor the reaction progress by taking small aliquots, quenching with I₂, and analyzing by GC or TLC to observe the consumption of 4-iodoanisole. The reaction is typically complete within 2-4 hours.

-

Completion and Use: Once the starting material is consumed, stop heating and allow the excess zinc dust to settle. The resulting greyish supernatant contains the arylzinc iodide reagent. This solution can be cannulated and used directly in subsequent reactions. The concentration is assumed to be approximately 0.8-0.9 M, though titration is recommended for precise quantitative applications.

Causality and Trustworthiness: The use of a 2-fold excess of both zinc and LiCl ensures the reaction goes to completion and that the resulting reagent is stable. Heating to 50 °C provides the necessary activation energy for the oxidative addition.[7][9] Monitoring by quenching aliquots provides a self-validating system to confirm reagent formation before committing it to a valuable subsequent step.

Conclusion

Arylzinc iodide compounds occupy a vital niche in synthetic chemistry, bridging the gap between highly reactive and inert organometallics. Their behavior is governed by a delicate interplay of factors: the polar covalent C-Zn bond provides stability and functional group tolerance, while the labile Zn-I bond facilitates key processes like transmetalation. In solution, their existence as a dynamic mixture of species under the Schlenk equilibrium means that reaction conditions must be carefully controlled to ensure reproducibility. A thorough understanding of these structural and bonding fundamentals empowers chemists to harness the full synthetic potential of these versatile and indispensable reagents.

References

-

Cravotto, G., et al. (2021). Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. MDPI. Available at: [Link]

-

Casotti, G., et al. (2019). Arylzinc Halides by Silver Catalyzed Zinc Insertion into Aryl Iodides. ResearchGate. Available at: [Link]

-

Casotti, G., et al. (2019). Negishi cross-coupling. [a] Isolated yield after flash chromatography. ResearchGate. Available at: [Link]

-

Thapa, S., et al. (2016). Copper-Catalyzed Negishi Coupling of Diarylzinc Reagents with Aryl Iodides. Synthesis. Available at: [Link]

-

Ikegami, R., et al. (2003). Functionalized Arylzinc Compounds in Ethereal Solvent: Direct Synthesis from Aryl Iodides and Zinc Powder and Application to Pd-Catalyzed Reaction with Allylic Halides. The Journal of Organic Chemistry. Available at: [Link]

-

Uchiyama, M., et al. (2011). Generation of arylzinc reagents through an iodine–zinc exchange reaction promoted by a non-metallic organic superbase. New Journal of Chemistry. Available at: [Link]

-

Han, Y., et al. (2011). Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides. PMC. Available at: [Link]

-

LibreTexts. (2020). 5.3: Organometallic Chemistry of Zinc. Chemistry LibreTexts. Available at: [Link]

-

Wikipedia. (n.d.). Negishi coupling. Wikipedia. Available at: [Link]

-

Uchiyama, M., et al. (2011). Generation of arylzinc reagents through an iodine–zinc exchange reaction promoted by a non-metallic organic superbase. ResearchGate. Available at: [Link]

-

Gosmini, C., et al. (2000). New Efficient Preparation of Arylzinc Compounds from Aryl Halides Using Cobalt Catalysis and Sacrificial Anode Process. Organic Chemistry Portal. Available at: [Link]

-

Jackson, R. F. W., et al. (2007). Demonstration of promoted zinc Schlenk equilibria, their equilibrium values and derived reactivity. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). Organozinc chemistry. Wikipedia. Available at: [Link]

-

Caggiano, L., et al. (2008). Ionisation of the Zinc Iodine Bond of Alkylzinc Iodides in Dimethylformamide from Theory and Experiment. ResearchGate. Available at: [Link]

-

Jastrzebski, J. T. B. H., et al. (2006). Structural organozinc chemistry. Utrecht University Repository. Available at: [Link]

-

Wikipedia. (n.d.). Schlenk equilibrium. Wikipedia. Available at: [Link]

-

Jaroschik, F., et al. (2023). Structure–Reactivity Relationship of Organozinc and Organozincate Reagents: Key Elements towards Molecular Understanding. ResearchGate. Available at: [Link]

- Caggiano, L., et al. (2008). Ionisation of the ZincIodine Bond of Alkylzinc Iodides in Dimethylformamide from Theory and Experiment. Chemistry – A European Journal. Available at: [https:// εφαρμογές.gr/publication/22997100](https:// εφαρμογές.

-

Viamonte, C. A., et al. (2021). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. NIH. Available at: [Link]

-

Rieke, R. D., et al. (1991). The direct formation of functionalized alkyl(aryl)zinc halides by oxidative addition of highly reactive zinc with organic halides and their reactions with acid chlorides, .alpha.,.beta.-unsaturated ketones, and allylic, aryl, and vinyl halides. The Journal of Organic Chemistry. Available at: [Link]

-

El-Hami, T., et al. (2012). Zinc: Organometallic Chemistry. ResearchGate. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Negishi coupling - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Generation of arylzinc reagents through an iodine–zinc exchange reaction promoted by a non-metallic organic superbase - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Copper-Catalyzed Negishi Coupling of Diarylzinc Reagents with Aryl Iodides [organic-chemistry.org]

- 15. research-portal.uu.nl [research-portal.uu.nl]

- 16. researchgate.net [researchgate.net]

- 17. Ionisation of the ZincIodine Bond of Alkylzinc Iodides in Dimethylformamide from Theory and Experiment [ouci.dntb.gov.ua]

Physical and chemical characteristics of 3-(Ethoxycarbonyl)phenylzinc iodide.

An In-Depth Technical Guide to 3-(Ethoxycarbonyl)phenylzinc iodide

Introduction

This compound is a functionalized organozinc reagent of significant interest in modern organic synthesis. As a member of the heteroleptic arylzinc halide family (ArZnX), it serves as a powerful nucleophilic building block, primarily in transition metal-catalyzed cross-coupling reactions.[1] Its value for researchers, particularly in medicinal and materials chemistry, stems from the advantageous balance between its reactivity and functional group tolerance. Unlike more reactive organometallic counterparts such as organolithium or Grignard reagents, organozinc compounds exhibit a lower reactivity that allows for the presence of sensitive functional groups, such as the ethoxycarbonyl moiety in this specific molecule.[1][2] This guide provides a comprehensive overview of its physical and chemical characteristics, synthesis, handling, and applications, grounded in established scientific principles.

Core Physical and Chemical Characteristics

The reagent is most commonly available and used as a solution, typically in tetrahydrofuran (THF).[3][4] Its properties are dictated by the polar covalent bond between carbon and zinc, which is polarized towards the carbon atom.[1]

| Property | Value | Source(s) |

| Chemical Formula | C₉H₉IO₂Zn | [3][4] |

| Molecular Weight | 341.45 g/mol | [3] |

| CAS Number | 282727-18-8 | [3][4] |

| Appearance | Typically a solution in THF | [3][4] |

| Standard Concentration | 0.5 M in THF | [3][4] |

| Storage Temperature | 2-8°C | [4] |

Solubility and Stability

This compound is soluble in ethereal solvents like tetrahydrofuran (THF), which explains why it is commercially supplied in this solvent.[3][4] The stability of organozinc reagents is a critical consideration for their practical use.

-

Air and Moisture Sensitivity: Organozinc compounds are generally sensitive to air and moisture and are unstable towards protic solvents.[1] For this reason, they must be handled using air-free techniques, such as under an inert atmosphere of argon or nitrogen.[1] Exposure to water will lead to protonolysis of the carbon-zinc bond, yielding ethyl benzoate.

-

Thermal Stability: While stable at recommended storage temperatures (2-8°C), prolonged exposure to higher temperatures can lead to degradation.[4]

-

Influence of Salts: The presence of lithium salts, particularly LiCl, can enhance the solubility and stability of organozinc reagents in solution. This is because LiCl can break up aggregates and form soluble adducts, which also facilitates the initial synthesis of the reagent.[1][5]

Synthesis and Formation

The preparation of functionalized arylzinc reagents like this compound is most commonly achieved through the direct oxidative addition of zinc metal into the corresponding aryl iodide. The presence of an electron-withdrawing group, such as the ethoxycarbonyl substituent, facilitates this insertion reaction.[1]

A highly effective and widely adopted method involves the use of activated zinc powder in the presence of lithium chloride (LiCl) in THF.[5] The LiCl plays a crucial role by activating the zinc surface and solubilizing the resulting organozinc species, preventing it from passivating the metal surface and thus driving the reaction to completion.[1][5]

Reactivity and Key Applications

The primary utility of this compound lies in its role as a nucleophile in palladium- or nickel-catalyzed cross-coupling reactions, most notably the Negishi coupling.[1][2][6]

The Negishi Cross-Coupling Reaction

The Negishi coupling forms a new carbon-carbon bond between an organozinc compound and an organic halide or triflate.[6] this compound is an excellent coupling partner, reacting with a wide range of aryl, heteroaryl, and vinyl halides. The reaction is valued for its high yields, mild conditions, and broad functional group tolerance.[7] The ester group on the reagent is stable under these conditions, a significant advantage over many other organometallic protocols.[1]

The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (R-X).

-

Transmetalation: The organic group from the organozinc reagent is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocols

All procedures involving organozinc reagents require strict adherence to air-free techniques using Schlenk lines or gloveboxes.[1] All glassware should be oven- or flame-dried, and solvents must be anhydrous.[8]

Protocol 1: Synthesis of this compound Solution (0.5 M)

-

Preparation: To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add zinc dust (1.5 eq) and anhydrous LiCl (1.0 eq).

-

Activation: Heat the flask gently under vacuum and cool under argon. This process should be repeated three times.

-

Reaction Initiation: Add anhydrous THF to the flask. To this suspension, add ethyl 3-iodobenzoate (1.0 eq).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by GC analysis of quenched aliquots. The reaction is typically complete within 2-4 hours.

-

Completion and Use: Once the starting material is consumed, allow the excess zinc to settle. The resulting supernatant is the ~0.5 M solution of this compound, which can be titrated (e.g., by iodolysis) and used directly in subsequent reactions.[8]

Protocol 2: Negishi Cross-Coupling with an Aryl Bromide

-

Catalyst Preparation: In a dry, argon-flushed Schlenk flask, add the palladium catalyst (e.g., Pd(dba)₂ , 2 mol%) and a phosphine ligand (e.g., SPhos, 4 mol%).

-

Addition of Electrophile: Add the aryl bromide (1.0 eq) and anhydrous THF.

-

Addition of Organozinc Reagent: Slowly add the prepared 0.5 M solution of this compound (1.2 eq) via syringe at room temperature.

-

Reaction: Heat the reaction mixture (e.g., to 60 °C) and stir until the starting material is consumed, as monitored by TLC or GC/MS.

-

Workup and Purification: Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography.

Safe Handling and Storage

Proper handling of this compound is paramount due to its reactivity.

-

Hazard Assessment: A thorough risk assessment should be conducted before any procedure.[9] Organozinc reagents are often pyrophoric, and their solutions in THF are highly flammable.[1]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.[10]

-

Inert Atmosphere: All transfers and reactions must be performed under an inert atmosphere (argon or nitrogen) using dried, air-free equipment.[1]

-

Storage: Store the reagent solution in a tightly sealed, appropriate container (e.g., a ChemSeal™ bottle) at 2-8°C in a designated flammable-liquids storage cabinet.[4] Do not store in a freezer, as this can cause precipitation.

-

Disposal: Quench excess or waste reagent carefully by slowly adding it to a stirred, cooled solution of isopropanol. Dispose of all chemical waste in accordance with local regulations.[9]

Conclusion

This compound stands as a highly valuable and versatile reagent in synthetic organic chemistry. Its key strengths—predictable reactivity in Negishi cross-coupling, compatibility with important functional groups like esters, and straightforward synthesis—make it an essential tool for constructing complex molecular architectures. A thorough understanding of its properties and adherence to strict handling protocols enables researchers to safely and effectively leverage its synthetic potential in drug development and materials science.

References

-

Wikipedia. (n.d.). Organozinc chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Aryl- and Heteroarylzinc Pivalates: Their Solid State Structure and Application in Cross-Coupling Reactions. Retrieved from [Link]

-

Supporting Information for "Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides Employing Carbon Dioxide". (n.d.). Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Organozinc Chemistry. Retrieved from [Link]

-

Agilent. (2015). Safety data sheet. Retrieved from [Link]

-

MDPI. (n.d.). Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Advance in Heterocyclic Organozinc and Organomanganese Compounds; Direct Synthetic Routes and Application in Organic Synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of an organozinc reagent.

-

Organic Chemistry Portal. (n.d.). Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Retrieved from [Link]

-

Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

-

Denmark Group, University of Illinois. (n.d.). The Negishi Cross-Coupling Reaction. Retrieved from [Link]

-

Max Planck Institute for Pure Research. (n.d.). Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. Retrieved from [Link]

-

PubMed. (2014). Organozinc pivalate reagents: segregation, solubility, stabilization, and structural insights. Retrieved from [Link]

-

University of Bath's Research Portal. (n.d.). Negishi cross-coupling reactions of alpha-amino acid-derived organozinc reagents and aromatic bromides. Retrieved from [Link]

Sources

- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 2. 有機亜鉛試薬 [sigmaaldrich.com]

- 3. biosynth.com [biosynth.com]

- 4. echemi.com [echemi.com]

- 5. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 6. Negishi coupling - Wikipedia [en.wikipedia.org]

- 7. Negishi Coupling [organic-chemistry.org]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 9. orgsyn.org [orgsyn.org]

- 10. agilent.com [agilent.com]

The Enduring Legacy of the C-Zn Bond: A Technical Guide to the Discovery and Synthetic Evolution of Organozinc Reagents

Abstract

Since Edward Frankland's serendipitous discovery in the mid-19th century, organozinc compounds have transitioned from chemical curiosities to indispensable tools in modern organic synthesis. Their unique reactivity profile, characterized by a judicious balance of nucleophilicity and functional group tolerance, distinguishes them from their more reactive organomagnesium and organolithium counterparts. This guide provides an in-depth exploration of the history, preparation, and application of organozinc reagents. We will delve into the seminal discoveries that established this class of organometallics, elucidate the mechanisms of cornerstone reactions such as the Reformatsky, Simmons-Smith, and Negishi couplings, and provide practical, field-proven protocols for their implementation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic advantages offered by organozinc chemistry.

A Fortuitous Beginning: The Discovery of Organozinc Compounds

The genesis of organometallic chemistry can be traced back to the 1840s, a time when the prevailing "radical theory" captivated the chemical community.[1] It was within this intellectual landscape that English chemist Edward Frankland, while attempting to isolate the elusive ethyl radical, made a groundbreaking discovery. In 1848, by heating ethyl iodide with zinc metal in a sealed tube, Frankland unknowingly synthesized the first organozinc compounds: ethylzinc iodide and diethylzinc.[2] This reaction produced a volatile, colorless liquid that was alarmingly pyrophoric, spontaneously igniting upon contact with air.[2]

Frankland's initial goal may have been the isolation of organic radicals, but his meticulous investigation of this highly reactive substance led to a far more profound outcome. He had created the first compound containing a direct carbon-to-metal bond, laying the foundation for the entire field of organometallic chemistry.[3] He would later coin the term "organometallic" to describe these novel substances.

The early synthesis of dialkylzincs was fraught with challenges due to their extreme reactivity with air and moisture.[2] Nevertheless, these pioneering experiments demonstrated the feasibility of creating carbon-metal bonds and hinted at their potential synthetic utility, a potential that would be gradually unlocked over the following century and a half.

The Organozinc Advantage: A Tale of Reactivity and Tolerance

The enduring relevance of organozinc reagents in a world populated by potent organolithiums and versatile Grignards lies in their nuanced reactivity. This difference is fundamentally rooted in the nature of the carbon-metal bond, which is significantly more covalent for zinc than for magnesium or lithium due to the higher electronegativity of zinc.

| Feature | Organolithium (R-Li) | Grignard (R-MgX) | Organozinc (R-ZnX) |

| Electronegativity of Metal | ~0.98 | ~1.31 | ~1.65 |

| C-Metal Bond Character | Highly Ionic | Predominantly Ionic | Predominantly Covalent |

| Basicity (Approx. pKa of R-H) | ~50 | ~45 | ~40 |

| Nucleophilicity | Very High | High | Moderate |

| Functional Group Tolerance | Very Low | Low | High |

| Incompatible Functional Groups | Alcohols, Amides, Esters, Ketones, Nitriles, Terminal Alkynes, Water | Alcohols, Amides, Esters (reactive), Ketones (reactive), Nitriles, Terminal Alkynes, Water | Highly acidic protons (e.g., carboxylic acids) |

| Typical Reaction Conditions | Anhydrous, inert atmosphere, often low temperatures (-78 °C) | Anhydrous, inert atmosphere | Anhydrous, inert atmosphere (for many), some reactions tolerate protic solvents |

This greater covalent character translates to a less polarized C-Zn bond, rendering organozinc reagents less basic and less nucleophilic than their Grignard and organolithium counterparts.[2][4] While this might seem like a disadvantage, it is, in fact, their greatest strength. The reduced reactivity imparts a remarkable tolerance for a wide array of functional groups, including esters, ketones, amides, and nitriles, which are readily attacked by the more indiscriminate Grignard and organolithium reagents.[3] This chemoselectivity allows for the construction of complex, polyfunctional molecules without the need for extensive protecting group strategies, streamlining synthetic routes and improving overall efficiency. The choice, therefore, to employ an organozinc reagent is a strategic one, dictated by the need for a nucleophile that is potent enough to form the desired carbon-carbon bond but selective enough to leave other sensitive functionalities intact.

The Evolution of Synthesis: Landmark Reactions

The journey of organozinc compounds from laboratory curiosities to synthetic mainstays is marked by the development of several eponymous reactions, each expanding the scope and utility of these versatile reagents.

The Reformatsky Reaction: Taming the Enolate

In 1887, Sergey Reformatsky discovered that α-halo esters react with aldehydes or ketones in the presence of zinc metal to form β-hydroxy esters.[5][6] This reaction was a significant advancement as it provided a reliable method for generating and utilizing ester enolates, which are otherwise challenging to handle with more basic organometallics that tend to react with the ester functionality.

The key to the Reformatsky reaction is the in situ formation of an organozinc enolate, often called a "Reformatsky reagent."[5][6] The zinc metal undergoes oxidative addition into the carbon-halogen bond of the α-halo ester.[6] This organozinc intermediate is sufficiently nucleophilic to add to the carbonyl of an aldehyde or ketone but, crucially, is unreactive towards the ester group of another starting material molecule.[6]

Mechanism of the Reformatsky Reaction

Caption: The mechanism of the Reformatsky Reaction.

Experimental Protocol: Preparation of a Reformatsky Reagent and Reaction with a Ketone

Objective: To synthesize a β-hydroxy ester via the Reformatsky reaction.

Materials:

-

Zinc dust, activated

-

Anhydrous diethyl ether or THF

-

Ethyl bromoacetate

-

Acetone

-

1 M HCl (for workup)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Nitrogen or argon source for inert atmosphere

Procedure:

-

Apparatus Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure the system is under a positive pressure of an inert gas (nitrogen or argon).

-

Zinc Activation: To the flask, add activated zinc dust (1.2 equivalents). Activation can be achieved by stirring the zinc dust with a small amount of iodine in the chosen solvent until the iodine color disappears, or by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum.

-

Initiation: Add a small portion of a solution of ethyl bromoacetate (1.0 equivalent) and acetone (1.0 equivalent) in anhydrous diethyl ether or THF to the zinc suspension.

-

Reaction: Gently warm the mixture to initiate the reaction, which is often indicated by the appearance of turbidity. Once initiated, add the remaining solution of ethyl bromoacetate and acetone dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete consumption of the starting materials.

-

Workup: Cool the reaction mixture to room temperature and then quench by slowly adding 1 M HCl with vigorous stirring until the zinc salts dissolve.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-hydroxy ester.

-

Purification: Purify the product by distillation or column chromatography as required.

The Simmons-Smith Reaction: Precision Cyclopropanation

The synthesis of cyclopropanes, a strained but synthetically valuable three-membered ring system, was revolutionized in 1958 by Howard Simmons and Ronald Smith. They discovered that an organozinc carbenoid, specifically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane and a zinc-copper couple, reacts with alkenes to afford cyclopropanes stereospecifically.

The Simmons-Smith reaction is a concerted process where the methylene group is delivered to the double bond in a single step. This results in the retention of the alkene's stereochemistry in the cyclopropane product; a cis-alkene gives a cis-disubstituted cyclopropane, and a trans-alkene gives the trans-product. A key feature of this reaction is the directing effect of nearby hydroxyl groups, which coordinate to the zinc carbenoid and deliver the methylene group to the same face of the molecule, enabling a high degree of diastereoselectivity.

Mechanism of the Simmons-Smith Reaction

Caption: The concerted mechanism of the Simmons-Smith cyclopropanation.

Experimental Protocol: Simmons-Smith Cyclopropanation of Cyclohexene

Objective: To synthesize norcarane (bicyclo[4.1.0]heptane) from cyclohexene.

Materials:

-

Zinc-copper couple

-

Anhydrous diethyl ether

-

Diiodomethane

-

Cyclohexene

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel

-

Nitrogen or argon source for inert atmosphere

Procedure:

-

Apparatus Setup: In a flame-dried three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place the zinc-copper couple (1.5 equivalents). Maintain an inert atmosphere throughout the reaction.

-

Reagent Addition: Add anhydrous diethyl ether to the flask to cover the zinc-copper couple. In the dropping funnel, place a solution of diiodomethane (1.2 equivalents) and cyclohexene (1.0 equivalent) in anhydrous diethyl ether.

-

Initiation: Add a small portion of the diiodomethane/cyclohexene solution to the stirred zinc-copper suspension. The reaction may need to be initiated by gentle warming with a heat gun. A successful initiation is indicated by the formation of bubbles and a gentle reflux.

-

Reaction: Once the reaction has started, add the remaining solution from the dropping funnel at a rate that sustains a steady reflux.

-

Completion: After the addition is complete, continue stirring the reaction mixture at reflux for 1 hour.

-

Workup: Cool the reaction to room temperature. Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Filtration and Extraction: Filter the mixture through a pad of celite to remove the zinc salts, washing the filter cake with diethyl ether. Transfer the filtrate to a separatory funnel, wash with saturated aqueous ammonium chloride, then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the diethyl ether by distillation (norcarane is volatile).

-

Purification: The product can be further purified by distillation if necessary.

The Negishi Coupling: A Nobel-Winning C-C Bond Formation

The development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century transformed organic synthesis. In this arena, the Negishi coupling, developed by Ei-ichi Negishi (for which he shared the 2010 Nobel Prize in Chemistry), stands out for its versatility and scope. This reaction forges a new carbon-carbon bond by coupling an organozinc reagent with an organic halide (or triflate) in the presence of a palladium or nickel catalyst.

A key advantage of the Negishi coupling is its ability to couple a wide variety of carbon centers (sp³, sp², and sp hybridized). The transmetalation step, where the organic group is transferred from zinc to the palladium center, is typically fast and efficient. Combined with the high functional group tolerance of the organozinc reagent, the Negishi coupling has become a powerful tool for the synthesis of complex molecules, including natural products and pharmaceuticals.

Catalytic Cycle of the Negishi Coupling

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Experimental Protocol: A Representative Negishi Coupling

Objective: To couple an aryl bromide with an alkylzinc reagent.

Materials:

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Aryl bromide (e.g., 4-bromotoluene)

-

Alkylzinc reagent (e.g., ethylzinc bromide, prepared in situ or from a commercial source)

-

Anhydrous THF

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Nitrogen or argon source for inert atmosphere

Procedure:

-

Apparatus Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%).

-

Reagent Addition: Add the aryl bromide (1.0 equivalent) and anhydrous THF. Stir the mixture at room temperature until the solids dissolve.

-

Organozinc Addition: Add the alkylzinc reagent solution (1.1-1.5 equivalents) dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (or as determined by the specific substrates and catalyst) and monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extraction: Extract the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Modern Frontiers: The Knochel Elaboration

The work of Paul Knochel has significantly expanded the horizons of organozinc chemistry, particularly in the preparation and application of highly functionalized organozinc reagents. Knochel's methodologies often employ the use of LiCl to solubilize and activate organozinc species, facilitating their formation and subsequent reactions. This has enabled the preparation of organozinc reagents bearing a vast array of sensitive functional groups that would be incompatible with traditional organometallic synthesis. These highly decorated building blocks can then be used in a variety of transformations, including Negishi couplings, to rapidly construct complex molecular architectures.

Conclusion: An Indispensable Synthetic Tool

From Frankland's explosive discovery to the precision of modern palladium-catalyzed couplings, the journey of organozinc chemistry is a testament to the power of curiosity-driven research and the continuous refinement of synthetic methodology. The moderate reactivity of the carbon-zinc bond, once a perceived limitation, has proven to be its most valuable asset, enabling a level of functional group tolerance that is unmatched by more reactive organometallics. For the modern synthetic chemist, particularly those in the fields of drug discovery and natural product synthesis, organozinc reagents are not merely an alternative but often the superior choice for the strategic construction of complex, functionalized molecules. The legacy of the C-Zn bond is secure, and its future in synthesis remains bright.

References

-

Dietmar, S. (2007). Zinc Alkyls, Edward Frankland, and the Beginnings of Main-Group Organometallic Chemistry. Organometallics, 26(1), 2-20. [Link]

-

Wikipedia. (n.d.). Organozinc chemistry. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). History. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 15). 24.16.3: Organozinc Chemistry. Retrieved from [Link]

-

Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]

-

NROChemistry. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

-

Knochel, P., Millot, N., Rodriguez, A. L., & Tucker, C. E. (2001). Preparation and Applications of Functionalized Organozinc Compounds. Organic Reactions, 58, 417-750. [Link]

Sources

3-(Ethoxycarbonyl)phenylzinc iodide CAS number 282727-18-8.

An In-Depth Technical Guide to 3-(Ethoxycarbonyl)phenylzinc Iodide (CAS 282727-18-8): Synthesis, Properties, and Applications in Modern Cross-Coupling Chemistry

Abstract

This technical guide provides a comprehensive overview of this compound, a functionalized arylzinc reagent critical to modern organic synthesis. We will explore its physicochemical properties, detail robust methodologies for its preparation, and delve into its primary application as a nucleophilic partner in palladium-catalyzed Negishi cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, ensuring both technical accuracy and practical utility. By presenting self-validating protocols and authoritative references, this guide serves as a practical resource for leveraging this versatile reagent in the synthesis of complex molecules.